Methyl 3-chloro-5-(methylsulfonyl)benzoate

Overview

Description

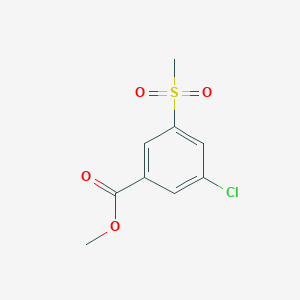

Methyl 3-chloro-5-(methylsulfonyl)benzoate is an organic compound with the molecular formula C9H9ClO4S It is a derivative of benzoic acid, featuring a chlorine atom and a methylsulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-5-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the chlorination of methyl 3-methylsulfonylbenzoate using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and precise temperature control. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 3-chloro-5-(methylsulfonyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-(methylsulfonyl)benzoate depends on its specific application. In biochemical studies, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and modulating enzymatic activity. The molecular targets and pathways involved vary based on the specific biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-chlorobenzoate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

Methyl 3-methylsulfonylbenzoate: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.

Methyl 3-chloro-4-(methylsulfonyl)benzoate: Positional isomer with different reactivity and properties.

Uniqueness

Methyl 3-chloro-5-(methylsulfonyl)benzoate is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct chemical reactivity and potential applications. Its dual functional groups allow for diverse chemical transformations and make it a valuable compound in synthetic chemistry and research.

Biological Activity

Methyl 3-chloro-5-(methylsulfonyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and its therapeutic potential.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : C10H11ClO4S

- Molecular Weight : 264.71 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in various metabolic pathways.

Potential Targets:

- Tyrosinase Inhibition : Compounds related to this compound have shown significant inhibitory effects on tyrosinase, an enzyme crucial for melanin production. This property suggests potential applications in treating hyperpigmentation disorders.

- Enzyme Inhibition : The compound may also inhibit other enzymes involved in inflammatory processes, similar to findings with related benzoate derivatives .

Biological Assays and Findings

The biological efficacy of this compound has been evaluated through various assays:

Tyrosinase Inhibition Assay

- Objective : To assess the compound's ability to inhibit tyrosinase activity.

- Methodology : The assay was performed using mushroom tyrosinase with l-DOPA as a substrate.

- Results : The IC50 value for this compound was found to be significantly lower than that of standard inhibitors, indicating strong inhibitory activity.

Cytotoxicity Assay

- Objective : To determine the cytotoxic effects on B16F10 melanoma cells.

- Results : this compound exhibited low cytotoxicity at concentrations up to 20 µM, suggesting a favorable safety profile for further development.

Case Studies

- Study on Melanin Production : A study demonstrated that analogs of this compound effectively reduced melanin production in B16F10 cells by inhibiting tyrosinase activity, supporting its potential use in cosmetic formulations aimed at skin lightening .

- Anti-inflammatory Potential : Related compounds have shown promise as anti-inflammatory agents by inhibiting COX enzymes, which are implicated in pain and inflammation pathways .

Properties

IUPAC Name |

methyl 3-chloro-5-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-14-9(11)6-3-7(10)5-8(4-6)15(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCZZEUSRLLRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.